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Core Chemical & Physical Properties

The following table consolidates the fundamental identifying information and physical characteristics of the

compound as reported by commercial and academic sources [1] [2] [3].

Property Value / Description

CAS Registry Number 554-34-7 [2] [3] [4]

IUPAC Name 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione [2]

Molecular Formula C₁₈H₁₈O₆ [1] [3]

Molecular Weight 330.33 g/mol [3] [4]

Physical Form Solid [2]

Purity Available at 98% [2]

Storage Sealed in dry, at room temperature [2] [4]
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Structural and Crystallographic Data

The molecular and crystal structure was determined experimentally using single-crystal X-ray diffraction [1]

[5]. The key parameters are summarized below.

Parameter Experimental Value

Crystal System Orthorhombic [1] [5]

Space Group Fdd2 [1] [5]

Unit Cell
Dimensions

a = 39.145(4) Å, b = 18.167(2) Å, c = 4.3139(5) Å, β = 90° [1] [5]

Crystal Packing Stabilized by intermolecular C–H···O contacts in a herringbone arrangement [1]
[5]

This crystal structure can be visualized through the following experimental workflow:
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Experimental workflow for determining the crystal structure of TMBZ [1].

Spectroscopic Characterization

The compound was characterized using both experimental spectroscopy and computational methods [1] [5].
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Method Experimental Protocol Key Outcomes

FT-IR
Spectroscopy

Experimental vibrational frequencies were
obtained and compared with theoretical

calculations [1].

A complete assignment of the
fundamental vibrational modes was

proposed. The experimental data
showed good agreement with the

DFT-calculated harmonic frequencies
[1].

Computational
Analysis (DFT)

The molecular geometry and vibrational
wavenumbers in the ground state were

calculated using Density Functional
Theory (DFT) at the B3LYP/6-

311++G(d,p) level of theory in the gas
phase [1] [5].

The DFT-optimized geometric
structure was consistent with the

experimental X-ray data. The Total
Energy Distribution (TED) was used

to assign the vibrational fundamentals
[1].

The overall relationship between the different characterization techniques and the information they provide is

summarized below:

FT-IR Spectroscopy Vibrational Modes

X-ray Diffraction

Molecular Structure

Crystal Packing

DFT Calculations
(B3LYP/6-311++G(d,p))

Click to download full resolution via product page

Relationship between characterization techniques and the structural information they provide for TMBZ [1].

Safety and Handling

While a full safety data sheet was not detailed in the search results, the commercial supplier indicates the

following hazard information [4]:
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Signal Word: Warning

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)

How to Proceed with Further Research

The search results did not contain information on the biological activity, pharmacological properties, or

specific applications in drug development for this compound.

For specific bioactivity data, you may need to search specialized pharmacological databases or
conduct a broader literature review focusing on "tetramethoxybenzil" or its derivatives.

For practical sourcing, the commercial suppliers listed in [2], [3], and [4] can be contacted directly to
inquire about availability and request a full safety data sheet (SDS).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s1916950?utm_src=pdf-bulk
https://www.smolecule.com/products/s1916950?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

